

# Tirbanibulin drug interaction potential CYP450 enzymes

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## Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

Cat. No.: S548111

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## Tirbanibulin CYP450 Interaction Profile

Aspect	Details
Primary Metabolizing Enzyme	CYP3A4 (mainly) [1] [2] [3]
Secondary Metabolizing Enzyme	CYP2C8 (lesser extent) [1] [2] [3]
Enzyme Inhibition Potential	No clinically meaningful inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]
Enzyme Induction Potential	Information not available in the provided search results
Transporter Effects	No clinically meaningful effects on MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, or OCT2 [2]
Key Metabolites	KX2-5036 and KX2-5163 (both pharmacologically inactive) [1] [2] [3]

## Key Experimental Data & Clinical Relevance

For your technical documentation, here are the foundational experimental findings and their implications:

- **In Vitro Metabolism Studies:** Data on **Tirbanibulin**'s metabolism by CYP3A4 and CYP2C8, as well as its lack of inhibitory effects on other major CYP enzymes and various transporters, were established through *in vitro* studies using human hepatocytes and recombinant enzyme systems [2].
- **Clinical Pharmacokinetics:** A phase 1 maximal-use pharmacokinetic study in patients with actinic keratosis confirmed low systemic exposure following topical application. The mean maximum plasma concentration (C<sub>max</sub>) on day 5 was 0.26 ng/mL, and the mean area under the plasma concentration-time curve (AUC) from 0 to 24 hours was 4.09 ng·h/mL [4]. This low systemic absorption significantly reduces the potential for clinically significant drug-drug interactions in practice.
- **Formal Interaction Studies:** **No formal clinical drug interaction studies have been conducted with Tirbanibulin** [2]. The current assessment is based on *in vitro* data and the favorable pharmacokinetic profile observed in clinical trials.

## Frequently Asked Questions for Technical Support

**Q1: What is the primary metabolic pathway of Tirbanibulin that our lab should focus on for interaction studies?** A1: Your *in vitro* experiments should prioritize investigating interactions involving CYP3A4. A secondary focus on CYP2C8 is also recommended, though it plays a lesser role [1] [2].

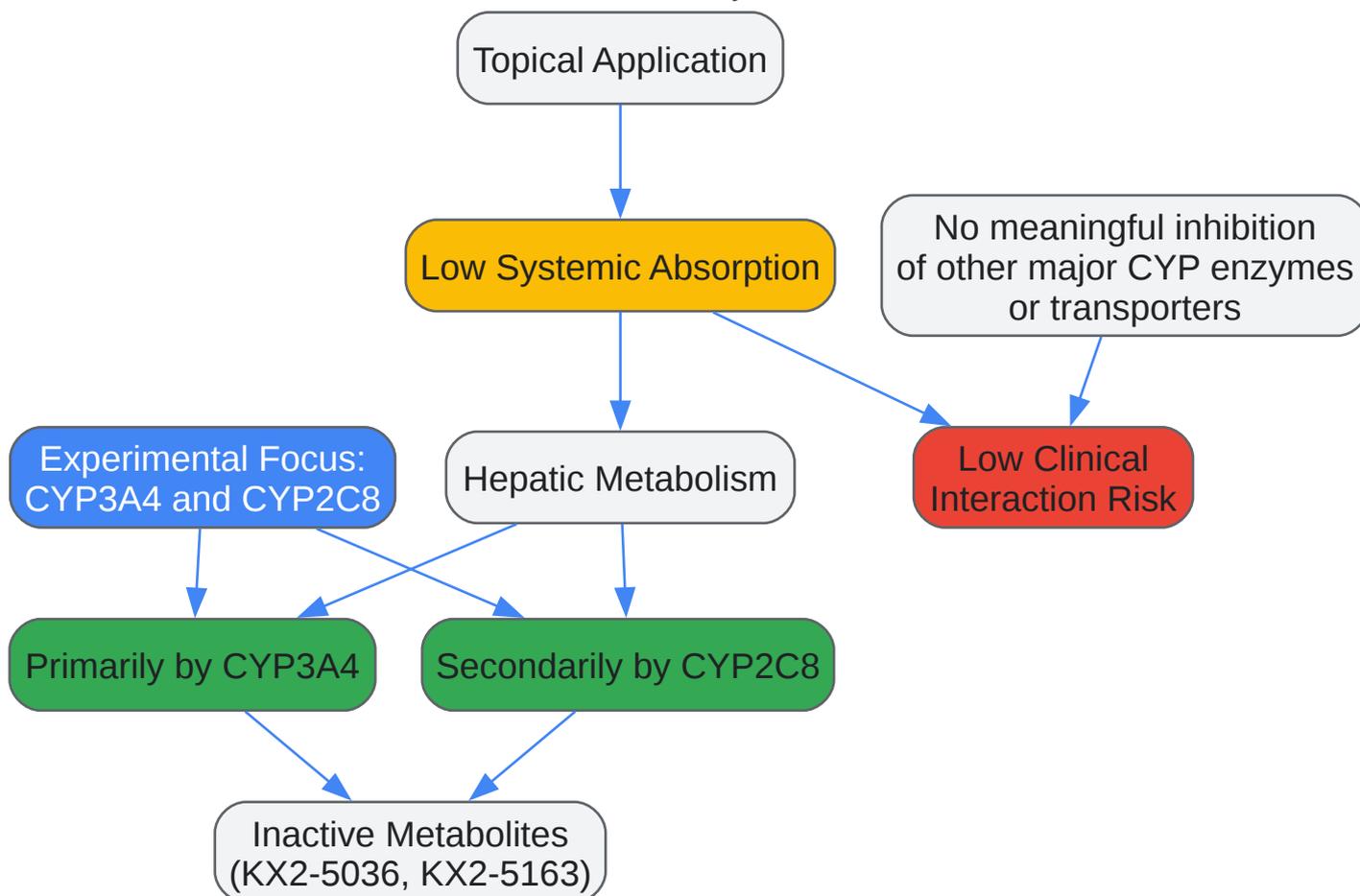
**Q2: Based on current data, is Tirbanibulin expected to inhibit other major CYP enzymes?** A2: No. Available *in vitro* data suggest that **Tirbanibulin** does not have **clinically meaningful inhibitory effects** on CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [2]. This indicates a low potential for **Tirbanibulin** to alter the pharmacokinetics of co-administered drugs that are substrates of these enzymes.

**Q3: Why is the risk of systemic drug interactions considered low despite the CYP3A4 metabolism pathway?** A3: The key factor is **minimal systemic exposure**. After topical application, **Tirbanibulin** reaches very low plasma concentrations (C<sub>max</sub> in the sub-nanogram per milliliter range) [4]. The resulting plasma concentrations of **Tirbanibulin** and its metabolites are too low to effectively compete with other drugs for metabolic enzyme binding sites.

## Tirbanibulin Metabolic Pathway

The diagram below illustrates the primary metabolic pathway and low interaction potential of **Tirbanibulin** based on current data.

Tirbanibulin Metabolic Pathway and Interaction Profile



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## References

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